Benzyl azepan-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

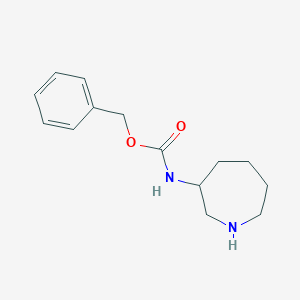

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(azepan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-14(16-13-8-4-5-9-15-10-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOANXMDVDCOFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl azepan-3-ylcarbamate chemical properties

An In-depth Technical Guide to Benzyl azepan-3-ylcarbamate: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a seven-membered azepane ring, a key structural motif in medicinal chemistry. The azepane scaffold is present in numerous FDA-approved drugs and is prized for its conformational flexibility and ability to engage with biological targets.[1] This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, analytical characterization, and applications as a versatile building block for drug discovery and development. The presence of the benzyl carbamate (Cbz) group serves as a crucial protecting group for the amine, allowing for selective chemical transformations at other positions of the molecule. This dual functionality—a synthetically useful protecting group and a therapeutically relevant core scaffold—makes it a compound of significant interest to researchers and scientists in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

The precise identity of the compound is critical for experimental reproducibility. Several related structures exist, with the primary distinction being the presence or absence of a carbonyl group at the 2-position of the azepane ring. This guide focuses on the parent compound, this compound, while providing data for key derivatives for comparative purposes.

| Property | This compound | Benzyl (azepan-3-ylmethyl)carbamate | Benzyl (S)-(2-oxoazepan-3-yl)carbamate |

| CAS Number | 1044561-15-0[2][3] | 1823835-67-1[4] | 103478-12-2[5][6] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₅H₂₂N₂O₂ | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 248.33 g/mol [3] | 262.35 g/mol [4] | 262.31 g/mol [5] |

| IUPAC Name | This compound[2] | benzyl (azepan-3-ylmethyl)carbamate[4] | benzyl (2S)-2-oxoazepan-3-ylcarbamate |

| Appearance | Data not widely available; likely a solid. | Off-white to light beige solid[4] | White solid[5] |

| Solubility | Expected to be soluble in common organic solvents. | Soluble in common organic solvents[4] | Soluble in various organic solvents.[5] |

| Melting Point | Not definitively established in literature. | Not definitively established in literature.[4] | 116 °C[7] |

| Storage | Store in a cool, dry place. | Stable under recommended storage conditions.[4] | Store at 0-8°C[5][7] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the protection of the amine group of 3-aminoazepane. The most common method employs benzyl chloroformate (Cbz-Cl) or a similar reagent under basic conditions. This reaction is a standard procedure in peptide synthesis and organic chemistry for installing the benzyloxycarbonyl (Cbz) protecting group.

General Synthetic Pathway

The core of the synthesis involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the protecting group precursor. A base, such as triethylamine or sodium bicarbonate, is used to neutralize the HCl generated during the reaction, driving it to completion.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1044561-15-0 | this compound - AiFChem [aifchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Benzyl (azepan-3-ylmethyl)carbamate (1823835-67-1) for sale [vulcanchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. 103478-12-2 CAS MSDS (BENZYL (S)-(2-OXOAZEPAN-3-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Strategic Intermediate: A Technical Guide to Benzyl azepan-3-ylcarbamate (CAS No. 1044561-15-0)

This guide provides an in-depth technical overview of Benzyl azepan-3-ylcarbamate, a key building block in contemporary medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its synthesis, purification, and application. We will explore the strategic importance of its structural features—the flexible seven-membered azepane ring and the robust benzyloxycarbonyl (Cbz) protecting group—and provide field-proven insights into its handling and utilization.

Compound Profile and Strategic Importance

This compound (CAS No. 1044561-15-0) is a carbamate-protected cyclic amine that has gained prominence as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics. The azepane scaffold, a seven-membered saturated heterocycle, is a "privileged structure" in medicinal chemistry, valued for its ability to project substituents into three-dimensional space, enabling precise interactions with biological targets.[1] However, the nucleophilicity of the secondary amine within the azepane ring necessitates a reliable protecting group strategy during multi-step syntheses.

The benzyloxycarbonyl (Cbz) group serves this purpose admirably. Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group is stable to a wide range of non-reductive conditions, yet it can be removed cleanly under mild catalytic hydrogenolysis, ensuring the integrity of sensitive functional groups elsewhere in the molecule.[2][3] This combination of a conformationally flexible scaffold and a robust, selectively cleavable protecting group makes this compound a high-value starting material for constructing libraries of compounds aimed at complex targets like epigenetic modulators.

| Property | Value | Source |

| CAS Number | 1044561-15-0 | [4] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [5] |

| Molecular Weight | 248.32 g/mol | [5] |

| Appearance | Yellow Solid/Oil | [6] |

| Purity | Typically ≥95% | [7] |

Synthesis and Purification: A Validating Workflow

The synthesis of this compound is a multi-stage process that begins with the synthesis of the core azepane ring, followed by the crucial protection step. The integrity of the final product relies on a carefully controlled sequence and rigorous purification.

Synthesis of the Precursor: (S)-3-Aminoazepane

A common and stereocontrolled route to the key precursor, (S)-3-aminoazepane, starts from the readily available amino acid L-lysine. This pathway leverages the inherent chirality of the starting material to produce an enantiomerically enriched product.

Caption: Enzymatic cascade for the synthesis of (S)-Benzyl azepan-3-ylcarbamate.[6]

While enzymatic routes offer high stereoselectivity, a more traditional chemical synthesis involves the cyclization of lysine derivatives to form the corresponding lactam, followed by reduction to yield 3-aminoazepane.

Protocol: Cbz Protection of 3-Aminoazepane

This protocol describes the N-benzyloxycarbonylation of 3-aminoazepane. This is a standard Schotten-Baumann reaction, chosen for its reliability and high yield. The biphasic condition allows for easy separation, and the base neutralizes the HCl byproduct, driving the reaction to completion.

Materials:

-

3-Aminoazepane (or its salt) (1.0 equiv)

-

Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 3-aminoazepane (1.0 equiv) in a mixture of THF and water (e.g., 2:1 v/v). If starting from a hydrochloride salt, use a sufficient amount of base (e.g., 2.2 equiv NaHCO₃) to both neutralize the salt and the reaction byproduct.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction and minimize side reactions of the highly reactive benzyl chloroformate.

-

Reagent Addition: Add benzyl chloroformate (1.05 equiv) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or DCM (3x volumes).[2] The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and finally brine. This removes excess base, water-soluble impurities, and residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

System:

-

Stationary Phase: Silica Gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly effective. A starting polarity of 10-20% ethyl acetate, gradually increasing to 40-50%, often provides good separation from non-polar impurities and more polar side products.[2]

Procedure:

-

Column Packing: Prepare a silica gel column packed in the initial, low-polarity mobile phase (e.g., 10% EtOAc/hexanes).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column. This dry-loading technique typically results in better resolution than liquid injection.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure compound.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following data for the (S)-enantiomer are representative.

| Technique | Data |

| ¹H NMR | (400 MHz, Chloroform-d) δ = 7.41 – 7.27 (m, 5H, Ar-H), 5.52 (d, J=8.5, 1H, NH), 5.08 (s, 2H, OCH₂Ph), 3.82 (p, J=4.2, 1H, CH-N), 2.92 – 2.41 (m, 5H, CH₂-N and other ring protons), 1.80 – 1.10 (m, 7H, other ring protons).[6] |

| ¹³C NMR | (101 MHz, Chloroform-d) δ = 155.65, 136.63, 128.51, 128.10, 128.07, 66.55, 53.44, 51.82, 47.49, 46.41, 30.69, 29.71, 24.05.[6] |

| Mass Spec. | HRMS (ESI) calculated for C₁₄H₂₁N₂O₂ [M+H]⁺: 249.1603; Found: (Data for related piperidine analogue is 235.1441, expect similar accuracy).[6] |

The ¹H NMR spectrum clearly shows the aromatic protons of the benzyl group (7.27-7.41 ppm), the characteristic singlet of the benzylic CH₂ (5.08 ppm), and a complex series of multiplets in the aliphatic region corresponding to the protons of the azepane ring. The ¹³C NMR spectrum is consistent with the proposed structure, showing the carbamate carbonyl at ~156 ppm and the benzylic carbon at ~67 ppm.

Field-Proven Application: Synthesis of a PCAF Bromodomain Inhibitor

The true value of an intermediate is demonstrated in its successful application. This compound and its derivatives are key intermediates in the synthesis of potent and selective inhibitors of bromodomains, which are epigenetic reader proteins implicated in cancer and inflammatory diseases.

A notable example is in the development of inhibitors for the p300/CBP-associated factor (PCAF). In a structure-activity relationship (SAR) study, a protected 3-aminoazepane moiety was incorporated to probe the binding pocket of the PCAF bromodomain.[8]

Caption: Workflow for utilizing this compound in synthesis.

The synthesis involves the deprotection of this compound via catalytic hydrogenolysis to unmask the secondary amine. This free amine is then coupled, typically through amide bond formation or nucleophilic aromatic substitution, to a core heterocyclic scaffold responsible for binding to the acetyl-lysine pocket of the bromodomain. The azepane ring serves to position a substituent on the exocyclic amine into a specific region of the protein, optimizing potency and selectivity. This strategic use highlights the compound's role in enabling the exploration of complex chemical space around a validated biological target.

Safety and Handling

As a laboratory chemical, this compound and its salts require careful handling.

-

Hazard Statements: The hydrochloride salt is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]

-

Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[7]

-

-

Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. ivychem.com [ivychem.com]

- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. Discovery of a PCAF Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

Synthesis of Benzyl Azepan-3-ylcarbamate: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of Benzyl azepan-3-ylcarbamate, a key building block in contemporary drug discovery. The azepane scaffold is of significant interest in medicinal chemistry due to its conformational flexibility and its presence in numerous bioactive molecules. This document details both a stereoselective biocatalytic route and a practical chemical synthesis pathway, offering researchers the flexibility to choose a method that aligns with their specific needs for stereochemical purity and scalability. The guide delves into the mechanistic underpinnings of each synthetic step, providing a robust framework for procedural optimization and troubleshooting. Detailed experimental protocols, data summaries, and visual representations of the synthetic workflows are included to facilitate seamless adoption in a research and development setting.

Introduction: The Significance of the Azepane Moiety and the Carbamate Protecting Group

The seven-membered azepane ring system is a prevalent structural motif in a wide array of pharmacologically active compounds, contributing to their unique three-dimensional conformations and interactions with biological targets.[1][2] Its inherent flexibility allows for the exploration of a broader chemical space compared to its five- and six-membered counterparts, the pyrrolidine and piperidine rings, respectively. The synthesis of functionalized azepanes, however, presents a considerable challenge to synthetic chemists.[2]

The introduction of a carbamate protecting group, specifically the benzyloxycarbonyl (Cbz) group, onto the 3-amino position of the azepane ring yields this compound. The Cbz group is a cornerstone in peptide synthesis and the broader field of organic synthesis due to its stability under a variety of reaction conditions and its facile removal via catalytic hydrogenation.[3][4] This strategic protection allows for the selective functionalization of other positions on the azepane ring or the azepane nitrogen itself, making this compound a versatile intermediate in the construction of complex molecular architectures.

This guide will explore two distinct and effective methodologies for the synthesis of this valuable compound: a highly enantioselective enzymatic cascade and a more traditional, yet robust, chemical synthesis approach.

Biocatalytic Synthesis: An Enantioselective Approach

Recent advancements in biocatalysis have enabled the development of highly efficient and stereoselective syntheses of chiral amines and their derivatives. A notable example is the one-pot enzymatic cascade for the synthesis of enantiopure L-3-N-Cbz-aminoazepane.[5][6][7] This method leverages the synergistic action of a galactose oxidase (GOase) and an imine reductase (IRED) to convert N-Cbz-protected L-lysinol into the desired product with high enantiopurity.[5][6]

The causality behind this elegant synthesis lies in the sequential and stereocontrolled transformations catalyzed by the enzymes. The GOase selectively oxidizes the primary alcohol of the substrate to an aldehyde, which then spontaneously cyclizes to a cyclic imine. The IRED, in a stereospecific manner, reduces the imine to the final L-3-N-Cbz-aminoazepane.[7] This one-pot approach is particularly advantageous as it minimizes the handling of potentially unstable intermediates and circumvents the need for chiral chromatography.[6]

Experimental Protocol: Enzymatic Synthesis of L-Benzyl azepan-3-ylcarbamate

The following protocol is adapted from the work of Ford et al.[5][6]

Materials:

-

N-Cbz-protected L-lysinol

-

Galactose oxidase (GOase) variant

-

Imine reductase (IRED) variant

-

Sodium phosphate buffer (pH 7.5)

-

Catalase

-

Horseradish peroxidase (HRP)

-

Ammonium formate

Procedure:

-

In a suitable reaction vessel, prepare a solution of N-Cbz-protected L-lysinol in sodium phosphate buffer (pH 7.5).

-

Add catalase and HRP to the solution.

-

Initiate the reaction by adding the GOase and IRED enzymes.

-

Add ammonium formate as the amine donor for the reductive amination step.

-

Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 16-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-FID or LC-MS).

-

Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography to yield enantiopure L-Benzyl azepan-3-ylcarbamate.

Data Summary: Enzymatic Synthesis

| Parameter | Value | Reference |

| Substrate | N-Cbz-protected L-lysinol | [5][6] |

| Enzymes | Galactose oxidase, Imine reductase | [5][6] |

| Isolated Yield | Up to 54% | [6] |

| Enantiopurity | High (preservation of L-configuration) | [5] |

Chemical Synthesis: A Practical and Scalable Route

While the biocatalytic route offers exceptional stereocontrol, a robust chemical synthesis is often desirable for its scalability and broader applicability, especially when the racemic or the opposite enantiomer is required. A practical approach to this compound involves a multi-step chemical synthesis commencing from a readily available chiral precursor, such as D-lysine, to produce the intermediate (R)-3-aminoazepane, which is then protected with a Cbz group.[8][9]

This pathway relies on well-established and reliable chemical transformations. The initial steps focus on the cyclization of the amino acid precursor to form a lactam, followed by the reduction of the lactam to the cyclic amine. The final step is the protection of the 3-amino group.

Synthetic Workflow

The overall chemical synthesis can be visualized as a two-stage process: the formation of the 3-aminoazepane core and the subsequent N-Cbz protection.

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols

This protocol is based on the work of Kadyrov and Tok.[8][9]

Step 1: Synthesis of the N-Boc-protected 3-aminolactam from D-lysine.

-

Protect the amino groups of D-lysine with the Boc group using di-tert-butyl dicarbonate.

-

Cyclize the protected D-lysine to form the corresponding N-Boc-protected 3-aminolactam.

Step 2: Conversion to (R)-3-[(tert-Butoxycarbonyl)amino]azepane.

-

Treat the N-Boc-protected 3-aminolactam with an O-alkylating agent (e.g., methyl triflate) to form the imido ester intermediate.[8]

-

Without isolation, hydrogenate the imido ester over a suitable catalyst (e.g., 5% Pt/C) under mild conditions (e.g., 5 bar H₂, room temperature) to yield (R)-3-[(tert-butoxycarbonyl)amino]azepane.[8][9]

-

Dissolve the (R)-3-[(tert-butoxycarbonyl)amino]azepane in a suitable solvent (e.g., dioxane or dichloromethane).

-

Add a strong acid, such as hydrochloric acid or trifluoroacetic acid, to cleave the Boc protecting group.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture and extract the (R)-3-aminoazepane.

This protocol is a general procedure for the N-Cbz protection of amines.[1][5][10]

Materials:

-

3-Aminoazepane (racemic or enantiopure)

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

A suitable solvent (e.g., tetrahydrofuran/water, dichloromethane)

Procedure:

-

Dissolve 3-aminoazepane in the chosen solvent system.

-

Cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add benzyl chloroformate dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove salts and unreacted reagents.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to afford this compound.

Data Summary: Chemical Synthesis

| Step | Key Reagents | Typical Yield | Reference |

| Lactam Formation & Protection | D-Lysine, Boc₂O | Good | [8][9] |

| Lactam Reduction | Methyl triflate, H₂/Pt/C | Good | [8][9] |

| Boc Deprotection | HCl or TFA | High | [11][12] |

| N-Cbz Protection | 3-Aminoazepane, Cbz-Cl, Base | 90% | [10] |

Alternative Synthetic Strategies for the 3-Aminoazepane Core

For research applications where stereochemistry is not a primary concern or where alternative substitution patterns are desired, other synthetic routes to the 3-aminoazepane core can be considered. These include:

-

Curtius Rearrangement: This method involves the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom via an isocyanate intermediate.[4][13][14][15][16] A suitably functionalized azepane carboxylic acid could serve as a precursor.

-

Hofmann Rearrangement: Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom.[17][18][19][20][21]

-

Reductive Amination: The reductive amination of azepan-3-one with a suitable amine source in the presence of a reducing agent is a direct method to introduce the 3-amino group.[22][23][24][25]

Caption: Alternative synthetic routes to the 3-aminoazepane core.

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery programs that target novel chemical space. This guide has detailed two primary synthetic strategies: a highly stereoselective biocatalytic route and a versatile and scalable chemical synthesis pathway. By understanding the underlying principles and having access to detailed protocols, researchers are well-equipped to produce this valuable building block with the desired stereochemistry and in sufficient quantities for their research endeavors. The choice of synthetic route will ultimately depend on the specific requirements of the project, including the need for enantiopurity, the scale of the synthesis, and the availability of starting materials and specialized equipment.

References

- 1. mobt3ath.com [mobt3ath.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. ijacskros.com [ijacskros.com]

- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. jgtps.com [jgtps.com]

- 12. researchgate.net [researchgate.net]

- 13. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Curtius Rearrangement [organic-chemistry.org]

- 16. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 17. chemistwizards.com [chemistwizards.com]

- 18. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 19. chemistnotes.com [chemistnotes.com]

- 20. pharmdguru.com [pharmdguru.com]

- 21. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl azepan-3-ylcarbamate: A Key Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of Benzyl azepan-3-ylcarbamate, a pivotal building block in medicinal chemistry and organic synthesis. The document delves into the molecule's structural features, with a particular focus on the stereochemistry and conformational dynamics of the seven-membered azepane ring. A detailed, state-of-the-art chemoenzymatic synthesis protocol for producing the enantiopure (S)-enantiomer is presented, highlighting the principles of green chemistry in modern pharmaceutical development. The guide further outlines the physicochemical properties and provides a thorough analysis of the expected spectroscopic signatures (IR, NMR, and MS) essential for its characterization. Finally, its application as a precursor to valuable 3-aminoazepane scaffolds, which are core components of several marketed drugs, is discussed, underscoring its significance for researchers and scientists in drug discovery and development.

Introduction to this compound

This compound is a synthetic organic compound featuring a seven-membered azepane heterocycle substituted at the 3-position with a benzyl carbamate group. The carbamate moiety serves as a protecting group for the amine, specifically the benzyloxycarbonyl (Cbz or Z) group, which is widely used in peptide synthesis and medicinal chemistry due to its stability and selective removal under mild hydrogenolysis conditions. This strategic protection allows for selective chemical transformations at other positions of the azepane ring.

The primary value of this compound lies in its role as a precursor to chiral 3-aminoazepane. This scaffold is a privileged structure in drug discovery, appearing in a range of biologically active molecules.[1] The conformational flexibility of the seven-membered ring allows it to present substituents in a variety of three-dimensional arrangements, making it an attractive motif for targeting complex protein binding sites. Consequently, enantiomerically pure 3-aminoazepane derivatives are highly sought-after intermediates in the pharmaceutical industry for the synthesis of drugs targeting a variety of diseases.[2][3]

Molecular Structure and Stereochemistry

The molecular structure of this compound (CAS Number: 1044561-15-0) consists of three key components: a saturated seven-membered nitrogen-containing heterocycle (azepane), a carbamate linkage, and a benzyl group.

Caption: 2D Chemical Structure of this compound.

Core Azepane Scaffold

The azepane ring is a seven-membered heterocycle that, unlike the rigid six-membered cyclohexane ring, possesses significant conformational flexibility. This flexibility is a critical determinant of the molecule's three-dimensional shape and its ability to interact with biological targets. The azepane ring can adopt several low-energy conformations, primarily belonging to the chair and boat-twist-boat families. The energy barrier between these conformations is generally low, leading to a dynamic equilibrium in solution.

Stereochemical Considerations at C3

The carbon atom at the 3-position of the azepane ring, to which the carbamate group is attached, is a stereocenter. Therefore, this compound can exist as two enantiomers: (S)-Benzyl azepan-3-ylcarbamate and (R)-Benzyl azepan-3-ylcarbamate. In drug development, it is common for one enantiomer to exhibit the desired biological activity while the other may be inactive or even contribute to off-target effects. Consequently, the stereoselective synthesis of a single enantiomer is of paramount importance.[2]

Conformational Analysis of the Azepane Ring

The conformational landscape of the azepane ring is complex. Unlike cyclohexane, which has a clear preference for the chair conformation, seven-membered rings like azepane can exist as a mixture of several conformers, such as chairs, twist-chairs, boats, and twist-boats, separated by low energy barriers. The substitution at the C3 position with the relatively bulky benzylcarbamate group, as well as the nature of any substitution on the ring nitrogen, can influence the conformational equilibrium. Computational studies and NMR spectroscopy are valuable tools for investigating the preferred conformations of substituted azepanes, which in turn dictates the spatial orientation of the pharmacophoric groups and their interaction with biological targets.

Synthesis of this compound

The synthesis of enantiopure 3-aminoazepane derivatives is a key challenge in medicinal chemistry. Traditional chemical methods often involve multi-step sequences and may lack stereocontrol.[2] A modern, efficient, and green approach utilizes a chemoenzymatic cascade.

Chemoenzymatic Synthesis of Enantiopure (S)-Benzyl azepan-3-ylcarbamate

A highly efficient one-pot, multi-enzyme cascade has been developed for the synthesis of (S)-3-(benzyloxycarbonylamino)azepane from L-lysine.[2][4][5] This method leverages the high stereoselectivity of enzymes to produce the desired enantiomer with high purity.

Caption: Chemoenzymatic Synthesis Workflow.

Experimental Protocol:

This protocol is adapted from the work of Ford et al., 2020.[2]

-

Preparation of the Starting Material (N-α-Cbz-L-lysinol):

-

L-lysine is first protected at the α-amino group using benzyl chloroformate (Cbz-Cl) under standard Schotten-Baumann conditions.

-

The resulting N-α-Cbz-L-lysine is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, to yield N-α-Cbz-L-lysinol.

-

-

One-Pot Enzymatic Cascade Reaction:

-

In a buffered aqueous solution (e.g., sodium phosphate buffer, pH 7.5), N-α-Cbz-L-lysinol (e.g., at a concentration of 3 mM) is added.

-

A variant of galactose oxidase (GOase) is added to the reaction mixture. The GOase selectively oxidizes the primary alcohol of the lysinol to an aldehyde.

-

This aldehyde spontaneously cyclizes in solution to form a cyclic imine intermediate.

-

An imine reductase (IRED) enzyme and a suitable cofactor (e.g., NADH or a cofactor recycling system) are also present in the one-pot reaction. The IRED stereoselectively reduces the cyclic imine to the final product, (S)-Benzyl azepan-3-ylcarbamate.

-

The reaction is typically run at a controlled temperature (e.g., 30°C) with gentle agitation for a period of 16-24 hours.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent like ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically pure (S)-Benzyl azepan-3-ylcarbamate.[6]

-

This enzymatic approach is highly advantageous as it proceeds under mild, aqueous conditions, avoids the use of harsh reagents, and provides high enantiopurity, preventing potential racemization of intermediates.[2]

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis and for quality control.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1044561-15-0 | [7][8] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [7] |

| Molecular Weight | 248.32 g/mol | [7] |

| Appearance | Off-white to light beige solid | [9] |

| Melting Point | Not definitively established in literature | [9] |

| Solubility | Soluble in common organic solvents | [9] |

Spectroscopic Analysis

The IR spectrum is expected to show characteristic absorptions for the N-H, C=O, and aromatic C-H bonds.

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the carbamate and the secondary amine in the azepane ring.

-

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[10]

-

C-H Stretch (Aliphatic): Strong bands in the 2850-2960 cm⁻¹ region from the CH₂ groups of the azepane and benzyl moieties.[10]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the carbamate carbonyl group.[11]

-

C-O Stretch (Ester): Strong absorptions in the 1200-1300 cm⁻¹ region.[11]

-

Aromatic C=C Bending: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[11]

-

¹H NMR:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.[12]

-

Benzyl CH₂: A singlet around 5.1-5.2 ppm for the two protons of the benzylic CH₂ group.[13]

-

Azepane Protons: A series of complex multiplets in the upfield region (typically 1.5-3.5 ppm) corresponding to the protons on the azepane ring. The proton at C3, adjacent to the nitrogen, will likely be deshielded and appear further downfield.

-

N-H Protons: Broad signals that may appear over a wide range and could exchange with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: A resonance around 155-157 ppm for the carbamate carbonyl.

-

Aromatic Carbons: Multiple signals in the 127-137 ppm region.[14]

-

Benzyl CH₂ Carbon: A signal around 66-67 ppm.[14]

-

Azepane Carbons: Signals in the aliphatic region (25-60 ppm). The carbon at C3 bearing the carbamate group would be expected in the 45-55 ppm range.

-

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 248 would be expected. A prominent fragment would likely be the tropylium ion at m/z = 91, which is characteristic of benzyl-containing compounds. Other fragments would arise from the cleavage of the carbamate and fragmentation of the azepane ring.

Applications in Drug Discovery and Organic Synthesis

A Key Building Block for Substituted Azepanes

The primary application of this compound is as a protected precursor to 3-aminoazepane. After its synthesis, the Cbz group can be cleanly removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This deprotection yields the free 3-aminoazepane, which can then be used in a variety of coupling reactions to build more complex molecular architectures.

Caption: Deprotection and Further Synthesis Pathway.

Role in the Synthesis of Bioactive Molecules

The 3-aminoazepane scaffold derived from this compound is a core component of several important pharmaceutical drugs. For example:

-

Alogliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

-

Besifloxacin: A fluoroquinolone antibiotic used to treat bacterial conjunctivitis.[2]

The presence of the azepane ring in these drugs highlights its importance as a pharmacophore that can be tailored to fit specific biological targets. The availability of enantiomerically pure this compound is therefore a critical starting point for the efficient and stereocontrolled synthesis of these and other potential new medicines.[1]

Conclusion

This compound is a molecule of significant strategic importance in modern drug discovery. Its structure, combining a versatile protecting group with a conformationally flexible and pharmaceutically relevant azepane scaffold, makes it an invaluable intermediate. The development of efficient chemoenzymatic routes to its enantiopure forms represents a significant advancement, aligning with the principles of sustainable and green chemistry. This guide has provided a detailed overview of its structure, synthesis, characterization, and applications, offering a foundational resource for researchers and scientists working to develop the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1044561-15-0 | this compound - AiFChem [aifchem.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Benzyl (azepan-3-ylmethyl)carbamate (1823835-67-1) for sale [vulcanchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. rsc.org [rsc.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility Assessment of Benzyl Azepan-3-ylcarbamate for Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the aqueous solubility of Benzyl azepan-3-ylcarbamate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a detailed exploration of the foundational principles, predictive sciences, and robust experimental methodologies required for a thorough solubility assessment. We delve into the physicochemical properties that govern solubility, outline detailed protocols for both kinetic and thermodynamic solubility assays, and discuss the influence of environmental factors such as pH. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to generate reliable and reproducible solubility data, thereby enabling informed decisions in lead optimization, formulation development, and analytical method design.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, few physicochemical properties are as fundamental and impactful as aqueous solubility. Solubility, the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, directly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For orally administered drugs, insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the failure of an otherwise potent compound.[3][4]

This compound, as a carbamate derivative featuring an azepane ring, serves as a valuable building block in medicinal chemistry. Its solubility characteristics will dictate the feasibility of its use in various synthetic transformations and, more importantly, will influence the properties of any subsequent active pharmaceutical ingredient (API) it is incorporated into. Therefore, a comprehensive understanding and accurate measurement of its solubility are not merely procedural steps but are foundational to a successful research and development program.

This guide provides both the theoretical grounding and practical methodologies to robustly characterize the solubility of this compound. We will explore predictive in silico methods, detailed experimental protocols, and the critical factors that modulate solubility, ensuring a self-validating and scientifically rigorous approach.

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic physicochemical properties is essential to contextualize its solubility behavior. While extensive experimental data for this compound is not publicly available, we can compile known information and predict key parameters that are critical for designing meaningful solubility studies.

| Property | Value / Information | Source / Comment |

| IUPAC Name | This compound | - |

| CAS Number | 1044561-15-0 | [5][6] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | - |

| Molecular Weight | 248.33 g/mol | [5] |

| Appearance | Reported as an off-white to light beige solid for a related compound. | [7] |

| General Solubility | A related compound, Benzyl (azepan-3-ylmethyl)carbamate, is described as "soluble in common organic solvents". | [7] |

| Predicted logP | Not available in searches. It is recommended to calculate this using computational tools. | A higher logP value indicates greater lipophilicity and generally lower aqueous solubility.[2] |

| Predicted pKa | Not available in searches. Prediction is crucial for pH-dependent studies. | The azepane nitrogen is expected to be basic (pKa ~9-11), while the carbamate N-H proton is exceptionally weakly acidic (pKa > 15).[8] |

The Importance of In Silico Predictions: pKa and logP

Before embarking on experimental work, it is highly recommended to perform in silico predictions for the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP).

-

pKa Prediction : The pKa value quantifies the acidity or basicity of ionizable groups in a molecule.[9] this compound contains a secondary amine within the azepane ring, which is expected to be basic. At a pH below its pKa, this amine will be protonated, forming a positively charged species. This ionization dramatically increases the molecule's interaction with polar solvents like water, thereby enhancing its aqueous solubility. The Henderson-Hasselbalch equation dictates the ratio of ionized to neutral species at any given pH, making pKa a critical parameter for designing and interpreting pH-solubility profiles. Computational tools such as ACD/pKa or ChemAxon's pKa plugin can provide reliable estimates based on fragment-based approaches and large experimental databases.[10][11][12]

-

logP Prediction : The logP value is a measure of a compound's lipophilicity. A positive logP indicates a preference for a non-polar environment (like octanol) over a polar one (like water).[13] This parameter is inversely correlated with aqueous solubility for neutral compounds.[1] Predicting logP using tools like SwissADME or various QSAR-based models helps in anticipating solubility challenges and selecting appropriate co-solvents or formulation strategies if needed.[14]

Experimental Determination of Aqueous Solubility

Solubility can be assessed under two distinct conditions: kinetic and thermodynamic. Both provide valuable, albeit different, insights into a compound's behavior.

-

Kinetic Solubility : This measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock solution (typically DMSO). It reflects the solubility of the amorphous or least stable solid form and is prone to supersaturation. Kinetic solubility is a high-throughput method ideal for the early stages of drug discovery to quickly flag potential issues.[10][11][14]

-

Thermodynamic Solubility : This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in the aqueous medium over an extended period (e.g., 24-48 hours).[15][16] This value is lower than or equal to the kinetic solubility and represents the saturation point of the most stable crystalline form. It is the "gold standard" for regulatory submissions and is crucial for formulation and biopharmaceutical classification.[3][17]

Recommended Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility and is recommended by regulatory agencies like the FDA and ICH.[17]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers at various pH values at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M HCl (pH 1.2)

-

Acetate Buffer (pH 4.5)

-

Phosphate Buffer (pH 6.8)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 37 °C ± 1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., from 1 µg/mL to 200 µg/mL).

-

Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.99.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to separate vials. An amount sufficient to ensure solid is present after equilibration is required (e.g., 2-5 mg).

-

To each vial, add a precise volume (e.g., 1 mL) of a specific aqueous buffer (pH 1.2, 4.5, 6.8, and 7.4). Prepare each pH condition in triplicate.

-

Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 37°C for biopharmaceutical relevance) and agitation (e.g., 150 rpm).

-

Allow the samples to equilibrate for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. Self-validation step: Ensure the filter material does not bind the compound.

-

Dilute the clear filtrate with the mobile phase to bring the concentration within the range of the calibration curve. The dilution factor must be accurately recorded.

-

-

Quantification and Data Analysis:

-

Inject the diluted filtrate samples into the HPLC system.

-

Determine the peak area for this compound in each sample.

-

Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility in the original buffer.

-

Calculate the mean and standard deviation for the triplicate samples at each pH. Report the results in µg/mL and µM.

-

Factors Influencing Solubility

The solubility of this compound is not an immutable constant but is influenced by several key factors that must be controlled and understood during experimentation.

pH of the Medium

As discussed, pH is arguably the most critical factor for an ionizable compound.[8] The basic nitrogen in the azepane ring will become protonated in acidic conditions (pH < pKa), leading to a significant increase in solubility. A pH-solubility profile should be generated by testing across a biopharmaceutically relevant range (pH 1.2 to 6.8), as recommended by ICH guidelines.[6] This profile is essential for predicting how the compound's solubility will change as it transits through the gastrointestinal tract.

Temperature

Solubility is temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. For biopharmaceutical applications, solubility studies are typically conducted at 37 °C to mimic physiological conditions.[6] It is crucial to maintain and report the temperature at which experiments are performed.

Solid-State Properties (Polymorphism)

The crystalline form (polymorph) of a compound can significantly impact its solubility. Different polymorphs have different crystal lattice energies, with the most stable form exhibiting the lowest solubility. Kinetic solubility often measures the dissolution of an amorphous or metastable form, while thermodynamic solubility reflects the equilibrium with the most stable form.[15] It is important to characterize the solid form of the material being tested to ensure consistency and reproducibility.

Conclusion and Forward Look

This technical guide has established a comprehensive, scientifically-grounded framework for the solubility assessment of this compound. By integrating in silico predictions of key physicochemical properties with robust, validated experimental protocols like the shake-flask method, researchers can generate high-quality, reliable data. This data is not an endpoint but a critical decision-making tool. It informs lead optimization by identifying solubility liabilities early, guides the selection of appropriate formulation strategies for poorly soluble compounds, and provides the foundational data required for biopharmaceutical classification and regulatory submissions.[1][2][4] Adherence to these principles and protocols will ensure that the solubility characterization of this compound is not a source of ambiguity but a cornerstone of its successful development into advanced pharmaceutical intermediates and potential new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. schrodinger.com [schrodinger.com]

- 4. SwissADME [swissadme.ch]

- 5. pKa - ECETOC [ecetoc.org]

- 6. How to Predict pKa | Rowan [rowansci.com]

- 7. researchgate.net [researchgate.net]

- 8. chemaxon.com [chemaxon.com]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selectscience.net [selectscience.net]

- 15. researchgate.net [researchgate.net]

- 16. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of Benzyl Azepan-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Benzyl azepan-3-ylcarbamate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted spectroscopic data derived from established principles and spectral data of analogous structures. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section will include a plausible experimental protocol, a detailed interpretation of the predicted spectra, and the scientific rationale behind the spectral assignments. This document is intended to serve as a valuable resource for researchers working with or synthesizing this compound, providing a foundational understanding of its structural characterization.

Introduction

This compound (CAS 1044561-15-0) is a carbamate derivative incorporating a flexible seven-membered azepane ring and a benzyl protecting group.[1][2] Carbamates are prevalent structural motifs in medicinal chemistry, often utilized as protecting groups for amines in synthetic pathways or as key pharmacophores in drug candidates.[3] The azepane scaffold is also of significant interest in drug discovery due to its conformational flexibility, which can influence binding to biological targets. A thorough understanding of the spectroscopic signature of this compound is therefore crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This guide will provide an in-depth analysis of the expected spectroscopic data for this compound, empowering researchers to confidently identify and characterize this molecule.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol

A ¹H NMR spectrum of this compound would typically be acquired on a 400 MHz or higher field spectrometer. A sample of approximately 5-10 mg would be dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (0 ppm). The spectrum would be recorded at room temperature, acquiring 16 to 64 scans to ensure a good signal-to-noise ratio.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (Phenyl) |

| ~5.10 | s | 2H | O-CH₂ -Ph |

| ~4.90 | d | 1H | NH -COO |

| ~3.80 | m | 1H | CH -NHCOO |

| ~3.40 | m | 1H | NH (azepane) |

| ~2.90 - 2.70 | m | 2H | N-CH₂ (azepane) |

| ~1.90 - 1.50 | m | 6H | CH₂ (azepane ring) |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound provides distinct signals for each proton environment in the molecule.

-

Aromatic Region (δ 7.35 ppm): The five protons of the monosubstituted benzene ring are expected to resonate as a complex multiplet around 7.35 ppm. The electronic environment of these protons is similar, leading to overlapping signals.

-

Benzylic Protons (δ 5.10 ppm): A sharp singlet integrating to two protons at approximately 5.10 ppm is characteristic of the benzylic methylene protons (O-CH₂-Ph). The singlet nature arises from the absence of adjacent protons for coupling.

-

Carbamate NH (δ 4.90 ppm): The proton of the carbamate nitrogen is expected to appear as a doublet around 4.90 ppm, coupling with the adjacent methine proton on the azepane ring. The chemical shift can be variable and may broaden with changes in solvent or temperature.

-

Azepane Ring Protons:

-

Methine Proton (δ 3.80 ppm): The proton on the carbon bearing the carbamate group (CH-NHCOO) is expected to be a multiplet around 3.80 ppm due to coupling with the adjacent NH proton and the methylene protons of the azepane ring.

-

Azepane NH (δ 3.40 ppm): The proton on the nitrogen within the azepane ring is predicted to be a broad signal around 3.40 ppm. Its chemical shift and multiplicity can be influenced by the rate of proton exchange.

-

Methylene Protons Adjacent to Nitrogen (δ 2.90 - 2.70 ppm): The two methylene groups directly attached to the azepane nitrogen are expected to resonate in the range of 2.70-2.90 ppm as complex multiplets.

-

Other Methylene Protons (δ 1.90 - 1.50 ppm): The remaining three methylene groups of the azepane ring will likely appear as a series of overlapping multiplets in the upfield region of 1.50-1.90 ppm. The conformational flexibility of the seven-membered ring contributes to the complexity of these signals.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is generally used. Proton decoupling would be employed to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans (several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (Carbamate) |

| ~136.5 | Ar-C (Quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~66.5 | O-C H₂-Ph |

| ~52.0 | C H-NHCOO |

| ~48.0 | N-C H₂ (azepane) |

| ~46.0 | N-C H₂ (azepane) |

| ~35.0 | C H₂ (azepane) |

| ~29.0 | C H₂ (azepane) |

| ~27.0 | C H₂ (azepane) |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in different electronic environments.

-

Carbonyl Carbon (δ 156.0 ppm): The carbonyl carbon of the carbamate group is expected to be the most downfield signal in the aliphatic region, appearing around 156.0 ppm.

-

Aromatic Carbons (δ 127.8 - 136.5 ppm): The benzene ring will show four signals: one for the quaternary carbon attached to the benzylic group (~136.5 ppm) and three for the protonated aromatic carbons (~128.5, 128.0, and 127.8 ppm).

-

Benzylic Carbon (δ 66.5 ppm): The carbon of the benzylic methylene group (O-CH₂-Ph) is expected to resonate around 66.5 ppm.

-

Azepane Ring Carbons (δ 27.0 - 52.0 ppm):

-

The methine carbon attached to the carbamate group (CH-NHCOO) will be the most downfield of the azepane carbons, around 52.0 ppm.

-

The two methylene carbons adjacent to the azepane nitrogen are predicted to appear at approximately 48.0 and 46.0 ppm.

-

The remaining three methylene carbons of the azepane ring will be found in the more upfield region, between 27.0 and 35.0 ppm.

-

Infrared (IR) Spectroscopy

Experimental Protocol

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3320 | N-H Stretch | Carbamate & Amine |

| ~3030 | C-H Stretch | Aromatic |

| ~2930, 2860 | C-H Stretch | Aliphatic (CH₂) |

| ~1690 | C=O Stretch | Carbamate |

| ~1530 | N-H Bend | Carbamate |

| ~1250 | C-O Stretch | Carbamate |

| ~740, 700 | C-H Bend | Monosubstituted Benzene |

Interpretation of the IR Spectrum

The IR spectrum provides valuable information about the functional groups present in this compound.

-

N-H Stretching (~3320 cm⁻¹): A moderately sharp absorption band around 3320 cm⁻¹ is expected for the N-H stretching vibrations of both the carbamate and the secondary amine in the azepane ring.

-

C-H Stretching (3030 cm⁻¹, ~2930, 2860 cm⁻¹): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (~3030 cm⁻¹), while aliphatic C-H stretches from the methylene groups of the azepane and benzyl moieties will be observed just below 3000 cm⁻¹ (~2930 and 2860 cm⁻¹).

-

Carbonyl Stretching (~1690 cm⁻¹): A strong, sharp absorption band around 1690 cm⁻¹ is a key diagnostic peak for the C=O stretching of the carbamate functional group.

-

N-H Bending (~1530 cm⁻¹): The N-H bending vibration of the carbamate group is expected to produce a moderate absorption band around 1530 cm⁻¹.

-

C-O Stretching (~1250 cm⁻¹): A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching vibration within the carbamate linkage.

-

Aromatic C-H Bending (~740, 700 cm⁻¹): Two strong bands in the fingerprint region, typically around 740 and 700 cm⁻¹, are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Experimental Protocol

Mass spectral data would likely be acquired using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the ESI source. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, confirming the elemental composition.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of this compound (C₁₄H₂₀N₂O₂) is 248.1525 g/mol .

| m/z | Ion |

| 249.1598 | [M+H]⁺ |

| 141.1073 | [M - C₇H₇O]⁺ |

| 108.0426 | [C₇H₈O]⁺ |

| 91.0542 | [C₇H₇]⁺ |

Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum will provide the molecular weight of the compound and valuable structural information from its fragmentation pattern.

-

Molecular Ion Peak ([M+H]⁺ at m/z 249.1598): In ESI-MS, the protonated molecular ion is typically observed. For this compound, this would be at an m/z corresponding to its molecular weight plus the mass of a proton.

-

Key Fragmentation Pathways:

-

Loss of the Benzyloxy Group: A common fragmentation for benzyl carbamates is the cleavage of the C-O bond, leading to the loss of a benzyloxy radical and the formation of an azepanyl isocyanate cation.

-

Formation of the Tropylium Cation: A very characteristic fragment for benzyl-containing compounds is the tropylium cation at m/z 91, formed by the rearrangement and cleavage of the benzyl group.

-

Formation of a Benzyl Alcohol Cation: Cleavage can also result in the formation of a protonated benzyl alcohol fragment at m/z 108.

-

Cleavage of the Azepane Ring: The azepane ring can also undergo fragmentation, leading to various smaller charged species.

-

Figure 2: Proposed key fragmentation pathways for this compound in ESI-MS.

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, we have provided a detailed prediction and interpretation of the key spectral features of this compound. This information serves as a robust framework for the identification and structural verification of this compound in a laboratory setting. Researchers are encouraged to use this guide as a reference for their experimental work, keeping in mind that minor variations in experimental conditions can influence the observed spectral data.

References

Foreword: Unveiling the Potential of a Privileged Scaffold Hybrid

An In-depth Technical Guide to Benzyl azepan-3-ylcarbamate for Advanced Drug Discovery

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with enhanced properties. This guide delves into the core characteristics of this compound, a molecule that elegantly merges two such "privileged" structures: the versatile azepane ring and the bio-stable carbamate linker. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, offers a flexible, three-dimensional chemical space that is increasingly exploited in drug design, with over 20 FDA-approved drugs featuring this ring system.[1][2] Simultaneously, the carbamate functional group is a cornerstone in drug design, prized for its exceptional chemical and proteolytic stability, its capacity to permeate cell membranes, and its role as a peptide bond isostere.[3][4][5]

This document serves as a technical primer for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide a foundational understanding of how this compound can be leveraged as a key building block in the synthesis of complex, biologically active molecules. We will explore its synthesis, characterization, and potential applications, grounded in authoritative literature and field-proven insights.

Core Molecular Attributes and Physicochemical Profile

This compound (CAS: 1044561-15-0) represents a specific chemical architecture where a benzyl carbamate moiety is attached to the 3-position of an azepane ring.[6] This structure is distinct from its close analogue, Benzyl (S)-(2-oxoazepan-3-yl)carbamate (CAS: 103478-12-2), which contains a lactam functionality within the azepane ring and has been investigated as an intermediate for neuropharmacological agents.[7][8] The absence of this lactam in the primary topic molecule affords it different conformational and electronic properties.

The primary utility of this compound in a research context is as a protected form of 3-aminoazepane. The benzyl carbamate group serves as a benzyloxycarbonyl (Cbz) protecting group, which is renowned for its stability under a wide range of reaction conditions and its selective removal via catalytic hydrogenation. This makes the molecule an ideal starting point for introducing the 3-aminoazepane scaffold into more complex structures.

Table 1: Physicochemical Properties of this compound and a Key Analogue

| Property | This compound | Benzyl (S)-(2-oxoazepan-3-yl)carbamate |

| CAS Number | 1044561-15-0[6] | 103478-12-2[7][9] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₁₈N₂O₃[7][9] |

| Molecular Weight | 248.33 g/mol [6] | 262.31 g/mol [7] |

| Appearance | White to off-white solid (predicted) | White solid[7] |

| Purity | ≥98% (typical commercial grade)[6] | ≥99% (GC)[7] |

| Key Structural Feature | Azepane ring with Cbz-protected amine | Azepane lactam (caprolactam) ring |

Rationale for Analytical Characterization

Validating the structure and purity of this compound is critical before its use in any synthetic workflow. A multi-pronged analytical approach ensures the identity of the material and the absence of impurities that could interfere with subsequent reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Key diagnostic signals would include the aromatic protons of the benzyl group, the benzylic CH₂ protons, the NH proton of the carbamate, and the distinct multiplets of the seven-membered azepane ring protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₁₄H₂₀N₂O₂).[6] This technique is crucial for unambiguously verifying the identity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of carbamates, many of which can be thermally labile and thus less suitable for Gas Chromatography (GC).[10] A reversed-phase method (e.g., using a C18 column) coupled with UV detection would effectively quantify the compound and detect any non-volatile impurities.[11][12]

Synthesis Strategy: A Protocol Grounded in Logic

While numerous methods exist for carbamate synthesis, the most direct and reliable pathway to this compound involves the reaction of a primary amine (3-aminoazepane) with an activated benzyl carbonate derivative.[3][13] The protocol below details a robust procedure using benzyl chloroformate, a common and effective reagent for introducing the Cbz protecting group.

Proposed Synthetic Workflow

The core of this synthesis is a nucleophilic acyl substitution, where the amine nitrogen of 3-aminoazepane attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Fig. 1: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

3-Aminoazepane (1.0 equiv)

-

Benzyl chloroformate (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-aminoazepane (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM. Cool the mixture to 0°C in an ice bath with stirring.

-

Reagent Addition: Add benzyl chloroformate (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes. Causality Note: Slow, dropwise addition at 0°C is crucial to control the exotherm of the reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, HRMS, and HPLC as described in Section 1.1.

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The azepane ring provides a non-planar, flexible scaffold, which is often beneficial for optimizing binding interactions with complex biological targets, while the protected amine at the 3-position serves as a handle for further chemical elaboration.[14][15]

Role as a Cbz-Protected Building Block

The primary application is to introduce the 3-aminoazepane core into a target molecule. The Cbz group is stable to a wide variety of reagents, allowing for chemical modifications at other positions of a larger molecule before its removal is desired.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Benzyl Azepan-3-ylcarbamate

This in-depth technical guide delves into the discovery and history of Benzyl azepan-3-ylcarbamate, a molecule of significant interest to researchers, scientists, and drug development professionals. While a singular "discovery" event for this specific carbamate is not prominently documented, its emergence is a logical and crucial step at the confluence of two significant streams of chemical research: the exploration of the pharmaceutically vital azepane scaffold and the development of amine protection strategies in organic synthesis. This guide will, therefore, explore the historical context and synthetic rationale that led to the creation and utilization of this important building block.

The Convergence of Two Pillars: Azepanes and Carbamates in Medicinal Chemistry

The story of this compound is not one of a sudden breakthrough but of a steady, reasoned progression in medicinal chemistry. Its value is derived from the combination of the azepane ring system and the benzyl carbamate protecting group.

The Azepane Scaffold: The seven-membered nitrogen-containing heterocyclic ring, azepane, is a privileged scaffold in drug discovery.[1][2][3] Its inherent three-dimensionality and conformational flexibility allow for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[4] Numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, incorporate the azepane motif.[3][4] The development of synthetic routes to functionalized azepanes has therefore been an area of intense research.[5]